molecular formula C12H11F3N2O2 B13116083 Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate

Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate

Cat. No.: B13116083
M. Wt: 272.22 g/mol
InChI Key: BBQYGXRPMLVVGN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate: is a synthetic compound that incorporates both an indole moiety and a trifluoromethyl group. The indole structure is a significant scaffold in medicinal chemistry due to its presence in many bioactive molecules. The trifluoromethyl group is known for enhancing the biological activity and stability of compounds. This combination makes this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate typically involves the reaction of indole derivatives with trifluoromethylating agents. One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, followed by esterification to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

  • Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(trifluoroacetyl)alaninate
  • Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate

Comparison: Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate is unique due to its specific combination of the indole and trifluoromethyl groups. This combination enhances its biological activity and stability compared to similar compounds. The presence of the trifluoromethyl group increases the compound’s lipophilicity, making it more effective in interacting with biological targets. Additionally, the indole moiety provides a versatile scaffold for further chemical modifications, allowing for the development of a wide range of derivatives with diverse biological activities .

Properties

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

methyl (2R)-2-amino-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H11F3N2O2/c1-19-10(18)11(16,12(13,14)15)8-6-17-9-5-3-2-4-7(8)9/h2-6,17H,16H2,1H3/t11-/m1/s1

InChI Key

BBQYGXRPMLVVGN-LLVKDONJSA-N

Isomeric SMILES

COC(=O)[C@](C1=CNC2=CC=CC=C21)(C(F)(F)F)N

Canonical SMILES

COC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.